molecular formula C21H17ClN4O2 B2994278 N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923123-03-9

N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2994278
CAS No.: 923123-03-9
M. Wt: 392.84
InChI Key: MHKKQGSJPXYKGQ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Research has indicated that pyrazolopyrimidines derivatives, which share a core structure similar to the specified compound, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. For instance, a study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, as well as for their 5-lipoxygenase inhibition, a key enzyme involved in inflammation. The structural activity relationship (SAR) analysis provided insights into how variations in the compound's structure could influence its biological activities. This research highlights the compound's potential as a lead for developing novel anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Heterocyclic Chemistry and Drug Design

The synthesis and evaluation of pyrazolopyrimidine and related derivatives have demonstrated significant scientific interest due to their diverse biological activities and potential therapeutic applications. Studies like that by Drev et al. (2014) on the regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides provide a foundation for exploring the chemical diversity and pharmacological potential of these compounds. Such research underscores the utility of pyrazolopyrimidines in drug design and development, offering pathways for synthesizing compounds with enhanced biological activities and favorable pharmacokinetic profiles (Drev et al., 2014).

Glycine Transporter Inhibition

Compounds structurally related to the specified chemical have been investigated for their ability to inhibit glycine transporters, with potential implications for neurological conditions. Yamamoto et al. (2016) identified a compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound demonstrated significant inhibitory activity, favorable pharmacokinetics, and an increase in cerebrospinal fluid glycine levels in rats, suggesting its potential for treating disorders associated with glycine transporter dysregulation (Yamamoto et al., 2016).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-25-12-16(20(27)23-11-14-7-5-6-10-18(14)22)19-17(13-25)21(28)26(24-19)15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKKQGSJPXYKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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